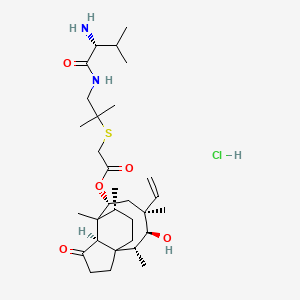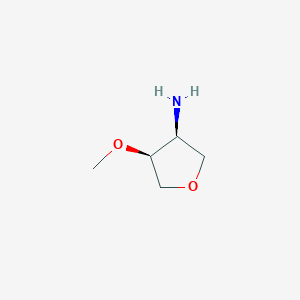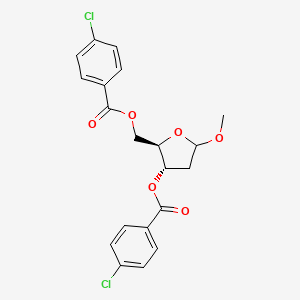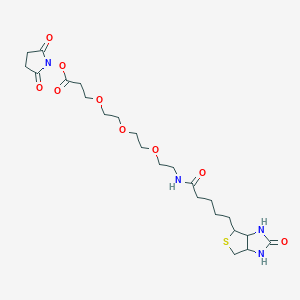
Valnemulin (Hydrochloride)
Descripción general
Descripción
Valnemulin Hidrocloruro es un derivado semisintético de la pleuromutilina, una clase de antibióticos conocidos por su eficacia contra bacterias grampositivas y micoplasmas. Se utiliza principalmente en medicina veterinaria para tratar y prevenir la disentería porcina y otras infecciones respiratorias en el ganado .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: Valnemulin Hidrocloruro se sintetiza mediante una serie de reacciones químicas que comienzan con la pleuromutilina. El proceso involucra la reacción del tosilato de pleuromutilina con 2-amino-1,1-dimetiletantiol, seguida del acoplamiento con el producto libre . Las condiciones de reacción típicamente involucran temperaturas controladas y el uso de solventes como etanol y metanol.
Métodos de Producción Industrial: En entornos industriales, Valnemulin Hidrocloruro se produce combinando dispersión sólida basada en ácido graso con granulación húmeda. Este método mejora la palatabilidad y el tiempo de residencia del compuesto en el cuerpo, lo que lo hace más efectivo para la administración oral en el ganado .
Análisis De Reacciones Químicas
Tipos de Reacciones: Valnemulin Hidrocloruro se somete a varias reacciones químicas, que incluyen oxidación, reducción y sustitución. Estas reacciones son esenciales para modificar su estructura química para mejorar su estabilidad y eficacia.
Reactivos y Condiciones Comunes: Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y reactivos de sustitución como los haluros de alquilo. Las reacciones se llevan a cabo típicamente bajo temperaturas controladas y condiciones de pH para asegurar rendimientos óptimos .
Principales Productos Formados: Los principales productos formados a partir de estas reacciones incluyen varias formas polimórficas de Valnemulin Hidrocloruro, que exhiben diferentes propiedades fisicoquímicas. Estas formas se caracterizan por técnicas como la difracción de rayos X en polvo y la espectroscopia infrarroja .
Aplicaciones Científicas De Investigación
Valnemulin Hidrocloruro tiene una amplia gama de aplicaciones de investigación científica:
Mecanismo De Acción
Valnemulin Hidrocloruro ejerce sus efectos al inhibir la síntesis de proteínas en las bacterias. Se une al dominio V del ARN ribosómico 23S dentro de la subunidad ribosómica 50S, evitando la formación de enlaces peptídicos y deteniendo así el crecimiento bacteriano . Este mecanismo es particularmente efectivo contra los micoplasmas y otras bacterias grampositivas.
Compuestos Similares:
Tiamulina: Otro derivado de la pleuromutilina utilizado en medicina veterinaria.
Lefamulina: Un antibiótico pleuromutilínico utilizado en medicina humana para tratar la neumonía bacteriana adquirida en la comunidad.
Retapamulina: Un antibiótico pleuromutilínico tópico utilizado para infecciones cutáneas.
Comparación: Valnemulin Hidrocloruro es único en su alta eficacia contra los micoplasmas y su mejor estabilidad en varias formas polimórficas. En comparación con Tiamulina y Lefamulina, Valnemulin Hidrocloruro tiene un espectro de actividad más amplio y una mejor biodisponibilidad en aplicaciones veterinarias .
Comparación Con Compuestos Similares
Tiamulin: Another pleuromutilin derivative used in veterinary medicine.
Lefamulin: A pleuromutilin antibiotic used in human medicine for treating community-acquired bacterial pneumonia.
Retapamulin: A topical pleuromutilin antibiotic used for skin infections.
Comparison: Valnemulin Hydrochloride is unique in its high efficacy against mycoplasmas and its improved stability in various polymorphic forms. Compared to Tiamulin and Lefamulin, Valnemulin Hydrochloride has a broader spectrum of activity and better bioavailability in veterinary applications .
Propiedades
IUPAC Name |
[(2R,3S,4S,6R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[1-[[(2R)-2-amino-3-methylbutanoyl]amino]-2-methylpropan-2-yl]sulfanylacetate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H52N2O5S.ClH/c1-10-29(8)15-22(38-23(35)16-39-28(6,7)17-33-27(37)24(32)18(2)3)30(9)19(4)11-13-31(20(5)26(29)36)14-12-21(34)25(30)31;/h10,18-20,22,24-26,36H,1,11-17,32H2,2-9H3,(H,33,37);1H/t19-,20+,22-,24-,25+,26+,29-,30?,31?;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFBPRQKHDIVLOJ-BYQJSTECSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CSC(C)(C)CNC(=O)C(C(C)C)N)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC23CCC(=O)[C@H]2C1([C@@H](C[C@@]([C@H]([C@@H]3C)O)(C)C=C)OC(=O)CSC(C)(C)CNC(=O)[C@@H](C(C)C)N)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H53ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
601.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133868-46-9 | |
| Record name | (3aS,4R,5S,6S,8R,9R,9aR,10R)-6-ethenyl-5-hydroxy-4,6,9,10-tetramethyl-1-oxodecahydro-3a,9-propano-3aH-cyclopenta(8)annulen-8-yl-((R)-2-(2-amino-3-methylbutanoylamino)-1,1-dimethtylethylsulfanyl)acetate / Hydrochloric Salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{3-[2-(7-CHLOROQUINOLIN-2-YL)ETHENYL]PHENYL}-3-[2-(2-HYDROXYPROPAN-2-YL)PHENYL]PROPAN-1-OL](/img/structure/B7949457.png)



![(7R)-10,10-dimethyl-3lambda6-thia-4-azatricyclo[5.2.1.01,5]decane 3,3-dioxide](/img/structure/B7949493.png)

![2-[(2E)-4-hydroxy-3,7-dimethylocta-2,6-dienoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B7949510.png)
![1-(tert-Butoxycarbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B7949511.png)
![9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-3H-purin-6-one](/img/structure/B7949519.png)

![2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate](/img/structure/B7949543.png)



